Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-
Description
Chemical Structure and Properties
The compound Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- (CAS: 3771-31-1) is an azo dye derivative featuring:
- A benzothiazole ring substituted with a methoxy group at position 4.
- An azo (-N=N-) linkage connecting the benzothiazole moiety to a dimethyl-substituted benzenamine (N,N-dimethylaniline).
Regulatory Status This substance is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .
Properties
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(2)12-6-4-11(5-7-12)18-19-16-17-14-9-8-13(21-3)10-15(14)22-16/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPFTROGVGTTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063182 | |
| Record name | 4-((6-Methoxybenzothiazol-2-yl)azo)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3771-31-1 | |
| Record name | 4-[2-(6-Methoxy-2-benzothiazolyl)diazenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-(6-methoxy-2-benzothiazolyl)diazenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(6-methoxy-2-benzothiazolyl)diazenyl]-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((6-Methoxybenzothiazol-2-yl)azo)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(6-methoxybenzothiazol-2-yl)azo]-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- typically involves a diazo coupling reaction. The process begins with the diazotization of 4-amino-N,N-dimethylaniline, followed by coupling with 2-amino-6-methoxybenzothiazole. The reaction is carried out under acidic conditions, often using hydrochloric acid, and maintained at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Analytical Chemistry
Benzenamine derivatives are frequently utilized as dyes and pigments due to their vibrant colors and stability. This specific compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of the compound in various samples. A study demonstrated that it can be effectively separated on a reverse-phase HPLC column under optimized conditions, showcasing its utility in quality control and analytical applications .
Pharmaceutical Applications
The azo compounds, including benzenamine derivatives, have been investigated for their biological activities. Research indicates potential applications in drug development, particularly in creating pharmaceutical agents with specific therapeutic effects. For instance, studies have shown that certain azo compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Material Science
In material science, azo dyes are often used to impart color to polymers and textiles. The stability and vibrant hues of benzenamine derivatives make them suitable for applications in the textile industry, where they are used to dye fabrics and materials. Additionally, the incorporation of such dyes into plastics can enhance aesthetic appeal while maintaining material integrity .
Environmental Monitoring
Due to their chemical stability and distinctive color properties, azo compounds like benzenamine can serve as indicators in environmental monitoring. They can be used to detect specific pollutants or changes in chemical composition within environmental samples, providing valuable data for ecological studies .
Case Study 1: HPLC Analysis of Benzenamine Derivatives
A comprehensive study was conducted to optimize the HPLC method for analyzing benzenamine derivatives, including 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-. The researchers established a method that provided high resolution and sensitivity, enabling the detection of trace amounts in complex matrices.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal explored the antimicrobial properties of various azo compounds derived from benzenamines. The study found that certain derivatives exhibited significant activity against gram-positive bacteria, suggesting their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Note: LogP estimated from similar benzothiazole-azo compounds (e.g., 5.85 for a structural analog in ).
Analogues :
Stability and Toxicity
- Azo Linkage : Prone to reductive cleavage, releasing aromatic amines, which may pose mutagenic risks (common concern for azo dyes) .
Biological Activity
Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, belonging to the azo group of compounds, exhibits a range of pharmacological properties, including antimicrobial and antitumor activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Name : Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-
- Molecular Formula : C15H16N4OS
- Molecular Weight : 300.38 g/mol
The azo group (-N=N-) is crucial in influencing the compound's biological properties, particularly through its interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that azo compounds exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 mg/mL | Strongly inhibited |
| Escherichia coli | 100 mg/mL | Moderate inhibition |
| Pseudomonas aeruginosa | 200 mg/mL | Weak inhibition |
Studies indicated that the presence of the benzothiazole moiety enhances the antimicrobial efficacy of the azo compounds, likely due to increased interaction with bacterial cell membranes .
Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. The findings suggest that it possesses cytotoxic effects that are promising for further development as an anticancer agent.
| Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| HeLa | 0.75 | Less toxic than Doxorubicin (1.18) |
| A549 | 0.51 | More effective than Doxorubicin |
| MCF-7 | 0.42 | Significantly more potent than Doxorubicin |
The mechanism of action appears to involve intercalation into DNA and disruption of cellular processes, which is common among compounds with similar structures .
The biological activity of benzenamine derivatives can be attributed to several mechanisms:
- DNA Binding : Compounds with azo linkages often intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate microbial membranes effectively.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various azo compounds, benzenamine derivatives were tested against multiple pathogens. The results indicated that compounds with a benzothiazole component exhibited superior activity compared to those without it .
Study 2: Anticancer Properties
Another research focused on the cytotoxic effects against breast cancer cells demonstrated that benzenamine derivatives not only inhibited cell growth but also showed selectivity towards cancerous cells over normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
